ganoderic acid T-Q
Overview
Description
Mechanism of Action
Target of Action
Ganoderic acid T-Q, a natural product found in Ganoderma lucidum, primarily targets the process of tubulin polymerization . It also inhibits the proliferation of HCT-116 cells, a human colon carcinoma cell line .
Mode of Action
This compound interacts with its targets by stimulating tubulin polymerization . This interaction results in the inhibition of tumor invasion in vitro and metastasis in vivo . It also suppresses the migration of 95-D cells, a highly metastatic human lung tumor cell line .
Biochemical Pathways
This compound affects the mevalonate pathway, which is responsible for the biosynthesis of terpenoids . This pathway uses acetyl-coenzyme A as an initial substrate, which condenses to form 3-hydroxy-3-methylglutaryl-CoA, and subsequently reduced to form mevalonate . The downstream effects include the formation of isopentenyl-diphosphate and its double bond isomer dimethylallyl pyrophosphate, which further condenses to form sesquiterpenes, triterpenes, and steroids .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cancer cell invasion in vitro and metastasis in vivo . It effectively inhibits the nuclear translocation of nuclear factor-KB and the degradation of inhibitor of KB-α, which leads to down-regulated expression of matrix metalloproteinase-9, inducible nitric oxide synthase, and urokinase-type plasminogen activator .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the biosynthesis of Ganoderic acids, including this compound, can be regulated by environmental factors such as nutritional conditions, physical means, and single chemical or biological signals . Various signaling molecules such as ROS, Ca 2+, NO, H 2 S, cAMP, and others are involved in this compound biosynthesis regulation in response to environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ganoderic acid T-Q is primarily obtained through the cultivation of Ganoderma lucidum. The production involves submerged fermentation, which is preferred over solid-state fermentation due to its efficiency and control over the quality of the product. The optimal conditions for submerged fermentation include a dynamic culture stage followed by a static culture stage . The use of supercritical carbon dioxide extraction has also been explored to yield high-purity this compound .
Industrial Production Methods: Industrial production of this compound involves optimizing the culture conditions to maximize yield. This includes controlling factors such as pH, temperature, and oxygen supply. The use of bioreactors and advanced fermentation techniques has significantly improved the production efficiency .
Chemical Reactions Analysis
Types of Reactions: Ganoderic acid T-Q undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation and alkylation reactions are performed using reagents like halogens and alkyl halides.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which exhibit enhanced biological activities .
Scientific Research Applications
Comparison with Similar Compounds
Ganoderic acid T-Q is unique among ganoderic acids due to its specific structural features and biological activities. Similar compounds include:
Ganoderic Acid A: Known for its anti-inflammatory and anti-tumor activities.
Ganoderic Acid S: Exhibits strong anti-HIV-1 protease activity.
Ganoderiol F: Demonstrates significant tubulin polymerization-stimulating activity.
Compared to these compounds, this compound shows a broader range of pharmacological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(E,6R)-6-[(5R,10S,13R,14R,15S,17R)-15-acetyloxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H46O5/c1-19(10-9-11-20(2)28(35)36)24-18-27(37-21(3)33)32(8)23-12-13-25-29(4,5)26(34)15-16-30(25,6)22(23)14-17-31(24,32)7/h11-12,14,19,24-25,27H,9-10,13,15-18H2,1-8H3,(H,35,36)/b20-11+/t19-,24-,25+,27+,30-,31-,32-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVABUELIHJXLKP-JBOPJBCTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C(=O)O)C1CC(C2(C1(CC=C3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1C[C@@H]([C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H46O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401164932 | |
Record name | (15α,24E)-15-(Acetyloxy)-3-oxolanosta-7,9(11),24-trien-26-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401164932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112430-66-7 | |
Record name | (15α,24E)-15-(Acetyloxy)-3-oxolanosta-7,9(11),24-trien-26-oic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112430-66-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (15α,24E)-15-(Acetyloxy)-3-oxolanosta-7,9(11),24-trien-26-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401164932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do Ganoderma triterpenoids interact with neuraminidase, and what are the downstream effects?
A1: Unfortunately, the abstract provided for the paper "Inhibition of neuraminidase by Ganoderma triterpenoids and implications for neuraminidase inhibitor design" does not specify the exact mechanism of interaction between Ganoderma triterpenoids and neuraminidase []. Further research and access to the full text are needed to understand the downstream effects of this interaction.
Q2: Can you elaborate on the tubulin polymerization-stimulating activity of Ganoderma triterpenoids?
A2: Similar to the previous question, the provided abstract for the paper "Tubulin polymerization-stimulating activity of Ganoderma triterpenoids" lacks details about the specific mechanism by which these compounds stimulate tubulin polymerization []. More information is required from the full text to elaborate on this activity.
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